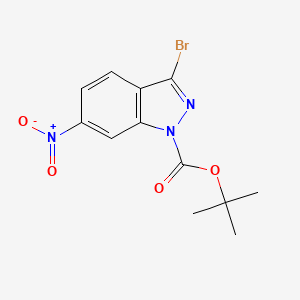

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate

Description

Properties

Molecular Formula |

C12H12BrN3O4 |

|---|---|

Molecular Weight |

342.15 g/mol |

IUPAC Name |

tert-butyl 3-bromo-6-nitroindazole-1-carboxylate |

InChI |

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 |

InChI Key |

VFXKXMYHKAZXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of this compound typically involves:

- Construction of the indazole core with appropriate substituents (bromo and nitro groups).

- Introduction of the tert-butyl carbamate protecting group at the N-1 position.

This process often starts from substituted aniline or benzonitrile derivatives, followed by cyclization to the indazole ring, halogenation, nitration, and carbamate protection.

Preparation of 3-Bromo-6-nitro-1H-indazole Core

Although direct literature specific to 3-bromo-6-nitro-1H-indazole is limited, closely related indazole derivatives provide insight into the methodology.

Halogenation and Nitration: The bromine at C-3 and nitro group at C-6 can be introduced either before or after ring closure, depending on the synthetic sequence. Selective bromination at C-3 is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid multiple substitutions.

Cyclization: The indazole ring is formed by reacting substituted benzonitriles with hydrazine derivatives under reflux conditions, often in ethanol or other polar solvents. For example, 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate to give 5-bromo-1H-indazol-3-amine, a close analogue.

Nitration: Electrophilic aromatic substitution using nitric acid or nitrating mixtures can introduce the nitro group at the desired position, typically requiring regioselective control.

Introduction of tert-Butyl Carbamate Group (Boc Protection)

The N-1 position of the indazole ring is protected by a tert-butyl carbamate group using standard Boc protection chemistry:

Reagents: Di-tert-butyl dicarbonate (Boc anhydride) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Conditions: The indazole amine derivative is dissolved in dichloromethane (DCM), cooled to 0 °C (273 K), and Boc anhydride is added slowly. The reaction mixture is then warmed to room temperature and stirred for approximately 15 hours.

Workup: The reaction mixture is diluted with DCM, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by silica gel column chromatography using 20–30% ethyl acetate in hexane as eluent.

Yield and Physical Properties: The product is obtained as a gummy solid that crystallizes to transparent crystals after standing for 2 days, with a yield of approximately 62% and melting point around 389 K.

Detailed Preparation Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Bromo-2-fluorobenzonitrile + Hydrazine hydrate (99%) | Dissolve 1 mmol benzonitrile in 20 mL ethanol; add 10 mmol hydrazine hydrate; heat sealed tube at 343 K for 4 h | Formation of 5-bromo-1H-indazol-3-amine; isolated by recrystallization; yield ~90% |

| 2 | Compound (1) + Boc anhydride + DMAP in DCM | Dissolve 5 mmol compound (1) in 40 mL DCM; add 5 mmol DMAP; cool to 273 K; add 5 mmol Boc anhydride; stir 15 h at room temperature | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate formed; purified by column chromatography; yield ~62% |

Note: Although this example describes the 3-amino derivative, similar Boc protection conditions apply to the 3-bromo-6-nitro derivative after appropriate substitution steps.

Research Outcomes and Analytical Data

Purity and Crystallinity: The Boc-protected indazole derivatives typically crystallize well, facilitating purification and characterization.

Yield: Moderate to good yields (60–90%) are reported depending on the step and substituents.

Characterization: Confirmed by melting point, thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Solubility and Storage: The compound is soluble in organic solvents such as DCM and DMSO. Stock solutions for research use are prepared in DMSO at concentrations like 10 mM and stored at -20 °C to -80 °C for stability.

Data Tables for Stock Solution Preparation

| Amount of this compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | ~3.4 mL | ~0.68 mL | ~0.34 mL |

| 5 mg | ~16.8 mL | ~3.37 mL | ~1.68 mL |

| 10 mg | ~33.7 mL | ~6.73 mL | ~3.37 mL |

Note: Volumes are approximate and solvent choice depends on solubility; DMSO is commonly used.

Summary of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indazole ring formation | Substituted benzonitrile + hydrazine hydrate | Reflux in ethanol, sealed tube, 343 K, 4 h | Recrystallization | ~90 | Formation of 3-amino or 3-bromo indazole core |

| Halogenation (if required) | N-bromosuccinimide (NBS) or similar | Controlled temperature, solvent dependent | Column chromatography | Variable | Selective bromination at C-3 |

| Nitration (if required) | HNO3 or nitrating mixture | Controlled temperature | Purification by recrystallization or chromatography | Variable | Regioselective nitration at C-6 |

| Boc protection | Boc anhydride, DMAP | 0 °C to room temp, DCM, 15 h | Column chromatography | ~62 | Protects N-1 position as tert-butyl carbamate |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Substitution: Various substituted indazole derivatives.

Reduction: 3-bromo-6-amino-1H-indazole-1-carboxylate.

Hydrolysis: 3-bromo-6-nitro-1H-indazole-1-carboxylic acid

Scientific Research Applications

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Core Structure | Substituents (Positions) | Functional Groups |

|---|---|---|---|---|

| tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate (Target) | Not Available | Indazole | Br (3), NO₂ (6) | Bromo, nitro, tert-butyl carbamate |

| tert-Butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate | 929617-38-9 | Indazole | Br (5), NO₂ (6) | Bromo, nitro, tert-butyl carbamate |

| tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | 1123169-45-8 | Dihydroquinoline | Br (6) | Bromo, tert-butyl carbamate |

| tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate | 1820712-08-0 | Indole | Br (3), CH₂OH (6) | Bromo, hydroxymethyl, tert-butyl carbamate |

Key Observations:

Core Heterocycle Differences: The indazole core (target compound) contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic stability compared to indole (single nitrogen) or dihydroquinoline (partially saturated ring) analogs .

Substituent Position Effects :

- The target compound’s bromo group at position 3 may impose greater steric hindrance than the 5-bromo isomer (CAS 929617-38-9), affecting regioselectivity in cross-coupling reactions .

- Nitro groups at position 6 (common in both indazole analogs) increase electrophilicity at adjacent positions, favoring nucleophilic substitution or reduction reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights:

- Density and Boiling Points : The 5-bromo-6-nitro indazole analog (CAS 929617-38-9) has a high predicted density (1.63 g/cm³) and boiling point (423.6°C), attributed to strong dipole-dipole interactions from nitro and bromo groups . The target compound likely shares similar trends.

- Acidity (pKa) : The strongly electron-withdrawing nitro group in CAS 929617-38-9 results in a low predicted pKa (-5.04), suggesting high acidity at the indazole NH position. Substituent positions (3 vs. 5) may modulate this property in the target compound .

- Solubility : The hydroxymethyl-substituted indole (CAS 1820712-08-0) is expected to exhibit higher polarity and aqueous solubility than nitro-substituted analogs due to its hydroxyl group .

Biological Activity

Tert-butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole derivatives, which are recognized for their diverse biological activities. This compound features a unique structure characterized by an indazole ring system with a bromine atom and a nitro group, along with a tert-butyl ester functional group that enhances its solubility and reactivity in organic reactions. The pharmacological significance of indazole derivatives has led to extensive research into their potential therapeutic applications, particularly in treating various diseases.

The molecular formula of this compound is C12H14BrN3O4, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, one bromine atom, three nitrogen atoms, and four oxygen atoms. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that indazole derivatives exhibit significant antimicrobial activity. This compound has shown promise against various pathogens, suggesting its potential as an antimicrobial agent. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi, contributing to the development of new antibiotics.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating diseases characterized by chronic inflammation. Indazole derivatives have been linked to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. Research has shown that related indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, including breast and leukemia cancers.

Structure-Activity Relationship (SAR)

A comprehensive study on the structure-activity relationship of indazole derivatives revealed that modifications at specific positions on the indazole ring significantly influence biological activity. The presence of the bromine atom and nitro group in this compound enhances its interaction with biological targets compared to other derivatives without these substituents.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.5 | Anticancer (breast cancer) |

| Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 15.0 | Antimicrobial |

| Tert-butyl 6-bromo-3-tert-butyl-1H-indazole-1-carboxylate | 10.0 | Anti-inflammatory |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in cancer cells through various molecular mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.